chemical structure and properties of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-
chemical structure and properties of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-
An In-depth Technical Guide to Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-, a novel chemical entity with a structure suggestive of potential bioactivity within the central nervous system. As this compound is not extensively cataloged in public chemical databases, this document serves as a foundational resource for researchers and drug development professionals. It outlines the molecule's predicted chemical identity and physicochemical properties, proposes a robust synthetic pathway with detailed protocols, and establishes a rigorous framework for its analytical characterization. Furthermore, a hypothesis-driven approach to evaluating its biological activity is presented, focusing on its structural similarity to γ-aminobutyric acid (GABA) analogs. This guide is designed to be a practical and authoritative resource, grounding its recommendations in established chemical principles and validated experimental methodologies.
Chemical Identity and Predicted Physicochemical Properties
Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- is a di-amide compound that is not currently indexed with a dedicated entry in major chemical databases such as PubChem or the NIST WebBook. Its structure, derived from its IUPAC name, consists of a 3-methylbutanamide (isovaleramide) moiety connected via its nitrogen atom to a 4-(propylamino)-4-oxobutyl group. This linker is structurally analogous to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] This structural feature suggests that the compound may possess neuromodulatory properties.
Nomenclature and Structural Identifiers
To ensure unambiguous identification for research and documentation, the following identifiers have been computationally generated.
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IUPAC Name: 3-methyl-N-(4-oxo-4-(propylamino)butyl)butanamide
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Common Synonyms: N-Isovaleryl-N'-propyl-GABA-amide
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Molecular Formula: C₁₂H₂₄N₂O₂
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SMILES: CCCN(C(=O)CCC(N(C(=O)CC(C)C)))
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InChI Key: (Predicted) A unique InChI key would be generated upon synthesis and registration.
Predicted Physicochemical Data
The following properties are predicted based on the compound's structure, which features two secondary amide groups and aliphatic chains. These predictions are crucial for planning synthesis, purification, and formulation studies.
| Property | Predicted Value / Characteristic | Rationale & Context |
| Molecular Weight | 228.33 g/mol | Calculated from the molecular formula (C₁₂H₂₄N₂O₂). |
| Appearance | White to off-white solid | Typical for small molecule amides of this molecular weight. |
| logP (Octanol/Water) | ~1.5 - 2.5 | The two amide groups provide hydrogen bonding capacity, but the C12 aliphatic backbone imparts significant lipophilicity. This balance suggests moderate lipophilicity, potentially allowing for blood-brain barrier penetration. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, DMF); sparingly soluble in water. | The amide groups offer some polarity, but the overall structure is dominated by nonpolar alkyl groups.[3] |
| Hydrogen Bond Donors | 2 | The two N-H protons of the secondary amides. |
| Hydrogen Bond Acceptors | 2 | The two carbonyl oxygens (C=O). |
| pKa | Non-ionizable under physiological pH | Amides are generally neutral and not readily protonated or deprotonated. |
Proposed Synthesis and Purification
Given the absence of a published synthesis protocol, a logical and robust route is proposed based on standard amide coupling chemistry.[] The strategy relies on the sequential formation of the two amide bonds, a common and highly effective method in medicinal chemistry.[5][6]
Retrosynthetic Analysis
The retrosynthetic analysis breaks the target molecule down into commercially available or easily synthesized starting materials. The primary disconnections are made at the two amide C-N bonds.
Caption: Retrosynthetic pathway for the target compound.
Detailed Synthesis Protocol
This protocol employs a two-step amide coupling process using ethyl 4-aminobutanoate (GABA ethyl ester) as the central scaffold.
Step 1: Synthesis of Ethyl 4-(3-methylbutanamido)butanoate
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Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methylbutanoic acid (1.0 eq) and ethyl 4-aminobutanoate hydrochloride (1.05 eq) in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
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Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and the carboxylic acid.
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Coupling Agent: Add a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) along with an activator such as Hydroxybenzotriazole (HOBt) (1.2 eq). Rationale: EDC/HOBt is a standard, high-yield coupling system that minimizes side reactions and racemization.[]
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Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress via Thin Layer Chromatography (TLC).
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Workup: Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude product via flash column chromatography on silica gel to yield the intermediate ester.
Step 2: Synthesis of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-
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Saponification: Dissolve the purified ester from Step 1 in a mixture of Tetrahydrofuran (THF) and water. Add Lithium Hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed to the corresponding carboxylic acid.
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Acidification & Extraction: Acidify the mixture to pH ~2-3 with 1M HCl and extract the product into Ethyl Acetate. Dry the organic layer and concentrate to yield the carboxylic acid intermediate.
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Second Amide Coupling: Dissolve the carboxylic acid intermediate (1.0 eq) and propylamine (1.1 eq) in anhydrous DCM at 0 °C.
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Coupling Reaction: Add EDC (1.2 eq) and HOBt (1.2 eq) and allow the reaction to proceed at room temperature overnight, as described in Step 1.
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Final Workup & Purification: Perform an aqueous workup similar to Step 1. Purify the final crude product by flash column chromatography or recrystallization to obtain the target molecule.
Analytical Characterization and Quality Control
To confirm the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. This ensures the material meets the standards required for subsequent biological evaluation.
Proposed QC Workflow
Caption: Quality control workflow for structural validation.
Expected Spectroscopic Data
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¹H NMR: Expect distinct signals for the propyl group (triplet, sextet, triplet), the isobutyl group (doublet, multiplet, doublet), and the two sets of methylene protons in the GABA backbone. The two N-H protons should appear as broad singlets or triplets.
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¹³C NMR: The spectrum should show 12 unique carbon signals, including two characteristic carbonyl peaks in the 170-175 ppm range.
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Mass Spectrometry (HRMS): The parent ion [M+H]⁺ should be observed at m/z 229.1916, confirming the molecular formula C₁₂H₂₄N₂O₂.
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Infrared (IR) Spectroscopy: Key absorbances should include N-H stretching for the secondary amides (~3300 cm⁻¹) and strong C=O stretching (Amide I band) around 1640 cm⁻¹.[7]
Hypothesis on Biological Activity and Proposed Screening
The structural similarity of the core to GABA suggests the compound could act as a modulator of the GABAergic system.[1] Dysfunction in this system is implicated in disorders like epilepsy, anxiety, and pain.[2] Therefore, the primary hypothesis is that this molecule may function as a GABA receptor agonist or as an inhibitor of GABA transporters (GATs).
Proposed In-Vitro Screening Funnel
A tiered approach is recommended to efficiently test this hypothesis, starting with broad screening and progressing to more specific functional assays.
Caption: Proposed screening funnel for biological evaluation.
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Tier 1 - Receptor Binding: Assess the compound's ability to bind to GABA-A and GABA-B receptors using competitive radioligand binding assays. This provides a rapid determination of affinity.
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Tier 2 - Functional Assays: For any compound showing significant binding, assess its functional activity. Techniques like patch-clamp electrophysiology on neurons or cell lines expressing GABA receptors can determine if the compound is an agonist, antagonist, or allosteric modulator.
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Tier 3 - Selectivity and Mechanism of Action: Profile active compounds for their ability to inhibit GABA uptake via the main GABA transporters (GAT1-4). A broad off-target screening panel should also be run to identify any potential undesirable interactions.
Safety, Handling, and Storage
As a novel chemical entity with unknown toxicological properties, Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- must be handled with appropriate precautions.
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Handling: Always use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended to prevent degradation.
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Toxicity: No data is available. Treat as a potentially hazardous substance. In case of exposure, follow standard laboratory safety protocols and seek medical advice. An MSDS should be generated based on the predicted properties and general amide chemistry.
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